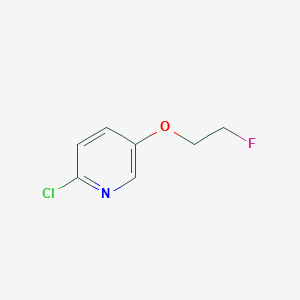

2-Chloro-5-(2-fluoroethoxy)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H7ClFNO |

|---|---|

Molecular Weight |

175.59 g/mol |

IUPAC Name |

2-chloro-5-(2-fluoroethoxy)pyridine |

InChI |

InChI=1S/C7H7ClFNO/c8-7-2-1-6(5-10-7)11-4-3-9/h1-2,5H,3-4H2 |

InChI Key |

FVULHHWBGORUIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1OCCF)Cl |

Origin of Product |

United States |

Significance in Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are fundamental to the development of new pharmaceuticals and functional materials. nih.govnih.gov Pyridine (B92270), an aromatic six-membered ring with one nitrogen atom, is a prominent scaffold found in numerous biologically active molecules and commercial drugs. nih.gov The introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its reactivity, solubility, and biological activity.

2-Chloro-5-(2-fluoroethoxy)pyridine (B6206673) is a prime example of a substituted pyridine that holds considerable importance. The chlorine atom at the 2-position provides a reactive site for various nucleophilic substitution and cross-coupling reactions, enabling the facile introduction of other functional groups. The fluoroethoxy group at the 5-position can influence the electronic properties of the pyridine ring and enhance the metabolic stability and lipophilicity of the final compound, which are crucial parameters in drug design.

Strategic Importance As a Pyridine Building Block in Advanced Organic Synthesis

Retrosynthetic Analysis and Design Principles

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. slideshare.net For this compound, the primary disconnections are the carbon-oxygen ether bond and the carbon-chlorine bond.

Two logical retrosynthetic pathways emerge:

Pathway A: Disconnecting the ether bond first (C-O disconnection) leads to two key synthons: a 2-chloro-5-hydroxypyridine (B185701) anion (alkoxide) and a 2-fluoroethyl cation. The corresponding synthetic equivalents are 2-chloro-5-hydroxypyridine and a 2-fluoroethyl halide (or tosylate).

Pathway B: Disconnecting the C-Cl bond first is less common for this type of synthesis, as activating the C-2 position for chlorination is often done on a pre-functionalized pyridine ring, such as a pyridine-N-oxide.

The design principles for synthesizing polysubstituted pyridines often revolve around the inherent reactivity of the pyridine ring. lakotalakes.com The pyridine nucleus is electron-deficient, making it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. Direct electrophilic substitution is difficult. Therefore, functionalization strategies often rely on pre-existing functional groups to direct subsequent reactions.

Precursor Chemistry and Starting Materials for Pyridine Scaffolds

The synthesis of the target molecule relies on the availability of key precursors. The most crucial intermediate is 2-chloro-5-hydroxypyridine . One common route to this precursor involves the deprotection of 2-chloro-5-acetoxypyridine using a base like potassium carbonate in methanol. chemicalbook.com Another approach starts from 2-amino-5-benzyloxypyridine, where the benzyl (B1604629) protecting group is removed via hydrogenation using a palladium on carbon (Pd/C) catalyst to yield 2-amino-5-hydroxypyridine, which would then require subsequent chlorination and diazotization steps. chemicalbook.com

Another essential precursor is 2-fluoroethanol (B46154) or its activated derivatives (e.g., 1-bromo-2-fluoroethane (B107303) or 2-fluoroethyl tosylate). 2-fluoroethanol serves as the source for the fluoroethoxy side chain.

The fundamental pyridine scaffold itself can be built through various classic organic reactions, such as the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester with an aldehyde and ammonia. lakotalakes.com However, for industrial-scale synthesis of a specific isomer like this compound, it is more common to start with a pre-formed, commercially available pyridine derivative.

Established Synthetic Routes to the Core Structure

Established routes to this compound typically involve a sequence of reactions to install the necessary functional groups in the correct positions.

Achieving regioselective chlorination at the C-2 position of the pyridine ring is a critical step. Direct chlorination of pyridine often leads to a mixture of products and requires harsh conditions. wikipedia.orgnih.gov A more controlled and widely used method involves the activation of the pyridine ring via N-oxidation.

Pyridine-N-oxides exhibit enhanced reactivity towards both nucleophilic and electrophilic substitution, particularly at the 2- and 4-positions. researchgate.net Treating a pyridine-N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can selectively introduce a chlorine atom at the C-2 position. lookchem.com The use of POCl₃ in the presence of a base such as triethylamine (B128534) has been shown to produce 2-chloropyridine (B119429) with high yield and selectivity. lookchem.com This method provides a practical pathway to 2-halo-substituted pyridines, which are valuable pharmaceutical intermediates. nih.gov

The introduction of the 2-fluoroethoxy group is most commonly achieved through the Williamson ether synthesis. wikipedia.orgbyjus.com This classic Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide or sulfonate. masterorganicchemistry.com

In this context, the synthesis proceeds as follows:

Alkoxide Formation: The hydroxyl group of 2-chloro-5-hydroxypyridine is deprotonated using a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding sodium or potassium alkoxide.

Nucleophilic Substitution: The resulting alkoxide acts as a nucleophile and attacks an electrophilic 2-fluoroethylating agent, such as 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate. The halide or tosylate serves as the leaving group, resulting in the formation of the desired ether bond.

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the Sₙ2 mechanism. byjus.com

Table 1: Key Reactions in the Established Synthesis

| Reaction Step | Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| Regioselective Chlorination | Pyridine-N-oxide | Phosphorus oxychloride (POCl₃), Triethylamine (Et₃N), Dichloromethane (B109758) (CH₂Cl₂), Reflux | 2-Chloropyridine | lookchem.com |

| Etherification (Williamson) | 2-Chloro-5-hydroxypyridine | 1) Sodium hydride (NaH) or K₂CO₃; 2) 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate; DMF or Acetonitrile | This compound | wikipedia.orgbyjus.com |

A plausible synthetic sequence is:

Start with 5-hydroxypyridine.

Chlorination: Convert 5-hydroxypyridine to 2-chloro-5-hydroxypyridine. This can be a challenging transformation that may require protection of the hydroxyl group, followed by N-oxidation, chlorination, and deprotection.

Etherification: React 2-chloro-5-hydroxypyridine with a 2-fluoroethylating agent via the Williamson ether synthesis to yield the final product, this compound.

This stepwise approach allows for the purification of intermediates at each stage, ensuring the final product's purity. The chemoselectivity of the reactions, such as differentiating between similar reactive sites, is a key consideration in designing the sequence. nih.gov

Development of Novel and Green Synthesis Approaches

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly ("green") methods. For the synthesis of pyridine derivatives, this includes the use of flow chemistry and novel catalytic systems.

Flow chemistry, where reactions are run in continuous-flow reactors, offers several advantages over traditional batch processing, including enhanced safety, better reaction control, and improved efficiency and scalability. researchgate.net A study on the synthesis of bioactive derivatives from 2-chloro-5-(chloromethyl)pyridine (B46043) utilized a flow reactor for a continuous and efficient reaction, highlighting the potential of this technology for related compounds. researchgate.net While not directly for the title compound, this approach could be adapted for the etherification step, potentially reducing reaction times and improving yields.

Catalytic Synthesis Methodologies

The efficiency of the Williamson ether synthesis for producing this compound can be significantly enhanced through catalysis, particularly phase-transfer catalysis (PTC). This methodology is crucial when the reactants are in different, immiscible phases, which is common in this synthesis where the salt of 2-chloro-5-hydroxypyridine may have low solubility in the organic solvent required for the 2-fluoroethyl halide. fluorochem.co.ukyoutube.com

Phase-transfer catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the reaction by transporting the pyridinoxide anion from the solid or aqueous phase into the organic phase where the reaction with the alkyl halide occurs. youtube.com The catalyst cation pairs with the pyridinoxide anion, and the resulting ion pair has sufficient lipophilicity to dissolve in the organic solvent. After the nucleophilic substitution reaction forms the desired ether, the catalyst is regenerated and can shuttle another anion, continuing the catalytic cycle. youtube.com

Common phase-transfer catalysts for such reactions include tetrabutylammonium (B224687) bromide (TBAB) and benzyltriethylammonium chloride (TEBAC). The mechanism involves two main steps:

Formation of the catalyst-anion pair in the aqueous or at the solid-liquid interface.

Reaction of the ion pair in the organic phase to form the product and regenerate the catalyst.

Hydrogen bonding phase-transfer catalysis represents another advanced strategy, particularly relevant in fluorination reactions. nih.govnih.gov Chiral catalysts, such as bis-ureas, can complex with fluoride (B91410) ions from sources like potassium fluoride, enhancing their solubility and reactivity in organic media for enantioselective fluorination processes. nih.gov While the primary synthesis of this compound involves a fluoroalkylating agent rather than direct fluorination, the principles of using catalysts to enhance the solubility and reactivity of anionic species are directly applicable.

The following table summarizes catalysts and conditions often employed in related Williamson ether syntheses.

| Catalyst | Reactants | Base | Solvent | Temperature (°C) | Yield (%) |

| Tetrabutylammonium Bromide | Phenol, Alkyl Halide | NaOH | Dichloromethane/Water | Reflux | >90 |

| Benzyltriethylammonium Chloride | Hydroxypyridine, Alkyl Halide | K₂CO₃ | Toluene | 80-100 | 85-95 |

| Methyltriphenylphosphonium Bromide | Phenol, Bromoethane | KOH | Acetonitrile | 60 | High |

This table presents representative data for analogous Williamson ether syntheses utilizing phase-transfer catalysis. The specific conditions for this compound would require empirical optimization.

Continuous Flow Chemistry Applications

Continuous flow chemistry offers a modern and efficient alternative to traditional batch processing for the synthesis of this compound. In a flow system, reagents are continuously pumped through a heated and pressurized tube or a microreactor, where the reaction occurs. This technology provides significant advantages in terms of safety, efficiency, and scalability. nih.gov

For the synthesis of this compound, a flow setup would typically involve two streams: one containing 2-chloro-5-hydroxypyridine and a base (e.g., potassium carbonate) in a suitable solvent, and a second stream with the 2-fluoroethyl halide in the same or a miscible solvent. These streams are mixed at a T-junction before entering the heated reactor coil.

The key benefits of applying flow chemistry to this synthesis include:

Precise Temperature and Time Control: Flow reactors allow for superior control over reaction temperature and residence time, leading to higher selectivity and reduced formation of byproducts. rsc.org

Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time, which is particularly important when working with reactive intermediates or under high pressure and temperature. nih.gov

Improved Mixing and Heat Transfer: The high surface-area-to-volume ratio in microreactors ensures rapid mixing and efficient heat transfer, preventing local hot spots and enabling uniform reaction conditions.

Scalability: Production can be scaled up by running the reactor for longer periods or by using multiple reactors in parallel, a process known as "scaling out." rsc.org

A potential flow process for this synthesis is outlined below.

| Parameter | Value | Purpose |

| Reactor Type | Heated Coil Reactor (PFA/Stainless Steel) | Provides reaction zone with controlled temperature. |

| Reagent Stream 1 | 2-chloro-5-hydroxypyridine, K₂CO₃ in DMF | Nucleophile and base solution. |

| Reagent Stream 2 | 1-bromo-2-fluoroethane in DMF | Electrophile solution. |

| Flow Rate | 0.1 - 10 mL/min | Controls residence time in the reactor. |

| Temperature | 100 - 180 °C | Accelerates reaction rate. |

| Pressure | 5 - 15 bar | Allows heating solvents above their boiling point. |

| Residence Time | 5 - 30 minutes | Ensures complete reaction. |

This table outlines a hypothetical continuous flow setup for the target synthesis, with parameters based on common practices in flow chemistry for similar reactions.

Sustainable Synthetic Practices and Waste Minimization

The principles of green chemistry are integral to the modern synthesis of pyridine derivatives, including this compound. nih.gov The focus is on developing processes that are more environmentally benign, reduce waste, and are more energy-efficient.

Key sustainable practices applicable to this synthesis include:

Catalyst Selection and Recycling: The use of phase-transfer catalysts is inherently a green practice as they are used in small, catalytic amounts and can often be recovered and reused, minimizing waste. youtube.com

Solvent Choice: A major goal of green chemistry is to reduce or eliminate the use of hazardous solvents. For the Williamson ether synthesis, replacing chlorinated solvents like dichloromethane with greener alternatives such as dimethyl carbonate (DMC), anisole, or even water (if the phase-transfer catalysis is efficient enough) is a key consideration. Recent studies on pyridine synthesis highlight the move towards environmentally friendly solvents or solvent-free conditions. researchgate.net

Energy Efficiency: Continuous flow processes can be more energy-efficient than large-scale batch reactions. The targeted heating of a small reactor volume is often more efficient than heating a large, stirred vessel. Microwave-assisted synthesis is another technique that can dramatically reduce reaction times and energy consumption. nih.gov

Atom Economy: The Williamson ether synthesis itself has a moderate atom economy, as a salt (e.g., KBr) is formed as a stoichiometric byproduct. While this is inherent to the reaction, optimizing for near-quantitative yields ensures that the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound involves systematically adjusting various reaction parameters to maximize yield and purity while minimizing reaction time and cost.

The primary reaction is the O-alkylation of 2-chloro-5-hydroxypyridine. The critical variables for optimization include:

Fluoroethylating Agent: The reactivity of the 2-fluoroethyl halide follows the order I > Br > Cl. While 1-iodo-2-fluoroethane would be the most reactive, its higher cost and lower stability may make 1-bromo-2-fluoroethane the more practical choice for optimization.

Solvent System: The polarity and boiling point of the solvent are crucial. Aprotic polar solvents like DMF, DMSO, or acetonitrile are often effective as they can dissolve the reactants and facilitate the SN2 reaction. The selection must also consider downstream processing and environmental impact.

Temperature: Higher temperatures generally accelerate the reaction rate. However, excessively high temperatures can lead to the decomposition of reactants or products and the formation of impurities. The optimal temperature is a balance between reaction speed and selectivity.

Catalyst Loading: In a phase-transfer catalyzed reaction, the amount of catalyst must be optimized. Sufficient catalyst is needed to ensure a fast reaction, but using an excess adds cost and can complicate purification. Typically, loadings of 1-5 mol% are investigated.

The following table illustrates a hypothetical optimization study for the synthesis.

| Entry | Base (equiv.) | Solvent | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (1.5) | Acetonitrile | None | 80 | 24 | 45 |

| 2 | K₂CO₃ (1.5) | Acetonitrile | TBAB (5) | 80 | 8 | 88 |

| 3 | KOH (1.2) | Toluene/H₂O | TBAB (5) | 90 | 4 | 92 |

| 4 | K₂CO₃ (1.5) | DMF | TBAB (2) | 100 | 6 | 95 |

| 5 | Cs₂CO₃ (1.5) | DMF | None | 100 | 12 | 75 |

This table is a representative example of how reaction conditions can be varied to optimize the yield of an etherification reaction. Data is illustrative and not from a specific experimental report on this compound.

Reactivity and Transformation Studies of 2 Chloro 5 2 Fluoroethoxy Pyridine

Nucleophilic Aromatic Substitution Reactions of the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic systems like pyridines. The presence of the electronegative nitrogen atom in the ring lowers the electron density, particularly at the C2 and C4 positions, making them susceptible to attack by nucleophiles. youtube.comyoutube.com

Mechanistic Investigations and Reaction Kinetics

The SNAr reaction on 2-chloropyridines typically proceeds through a two-step addition-elimination mechanism. nih.govnih.gov In the first step, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the pyridine ring is temporarily disrupted in this stage. The negative charge in this intermediate is stabilized by resonance, including delocalization onto the ring nitrogen atom, which is a key factor in activating the C2 position. youtube.com In the second, typically rapid step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored. youtube.com

The rate of SNAr reactions is primarily governed by the stability of the Meisenheimer complex. Electron-withdrawing groups (EWGs) on the pyridine ring enhance the reaction rate by further delocalizing the negative charge and stabilizing this intermediate. youtube.com For 2-Chloro-5-(2-fluoroethoxy)pyridine (B6206673), the 5-substituent plays a crucial role. The ether oxygen can donate electron density via resonance (+R effect), which would be deactivating. However, the strong inductive effect (-I effect) of the electronegative oxygen and the attached fluoroethyl group is expected to dominate. This net electron-withdrawing character should increase the electrophilicity of the pyridine ring compared to unsubstituted 2-chloropyridine (B119429), thereby accelerating the rate of nucleophilic attack.

Kinetic studies on analogous compounds support this understanding. For instance, in reactions with benzyl (B1604629) alkoxide, 2-chloro-5-methoxypyridine (B151447) shows a specific reactivity profile that can be quantitatively modeled. rsc.org While the methoxy (B1213986) group is less inductively withdrawing than a fluoroethoxy group, such studies confirm that substituents at the 5-position significantly influence reaction rates. The general leaving group order for SNAr on activated rings is F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. youtube.comnih.gov

Scope and Limitations with Diverse Nucleophiles

The chloro group at the 2-position of the pyridine ring can be displaced by a variety of nucleophiles. The scope of this reaction is broad, though reaction conditions often need to be tailored to the nucleophilicity and basicity of the incoming group.

O-Nucleophiles: Alkoxides, such as sodium methoxide (B1231860) or potassium tert-butoxide, are effective for synthesizing 2-alkoxypyridines. Reactions with phenoxides also proceed, often requiring heat or microwave irradiation to achieve good yields. sci-hub.se

N-Nucleophiles: A wide range of primary and secondary amines, including alkylamines, anilines, and various heterocyclic amines, can be used to form 2-aminopyridine (B139424) derivatives. These reactions are fundamental in medicinal chemistry. Due to the lower nucleophilicity of many amines compared to alkoxides, these substitutions often require higher temperatures.

S-Nucleophiles: Thiolates, such as sodium thiophenoxide, are potent nucleophiles and typically react readily with 2-chloropyridines to form 2-thioether-substituted pyridines, often under milder conditions than those required for amines or alcohols. sci-hub.se

While the reaction is versatile, limitations exist. Very weak nucleophiles may fail to react or require harsh conditions. Sterically hindered nucleophiles can significantly slow down the reaction rate. Furthermore, highly basic nucleophiles can promote side reactions, such as elimination or deprotonation of other sites on the molecule.

For illustrative purposes, the following table shows typical SNAr reactions performed on the analogous substrate, 2-chloropyridine, highlighting the scope with various nucleophiles.

| Nucleophile | Reagent | Solvent | Conditions | Product | Yield (%) | Ref. |

| Thiophenol | PhSNa | HMPA | Microwave, 200°C, 3 min | 2-(Phenylthio)pyridine | 99 | sci-hub.se |

| Benzyl alcohol | PhCH₂ONa | NMP | Microwave, 250°C, 10 min | 2-(Benzyloxy)pyridine | 86 | sci-hub.se |

| Piperidine | Piperidine | N/A | 200°C, 18 h | 2-(Piperidin-1-yl)pyridine | 85 | N/A |

| Morpholine | Morpholine | N/A | 160°C | 2-(Morpholino)pyridine | >95 | N/A |

This table is for illustrative purposes based on reactions with the parent 2-chloropyridine. HMPA = Hexamethylphosphoramide, NMP = N-Methyl-2-pyrrolidone.

Transition-Metal Catalyzed Cross-Coupling Reactions at the Halogen Position

The chlorine atom of this compound serves as an effective handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These methods are cornerstones of modern organic synthesis.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron compound, typically a boronic acid or its ester. For a substrate like this compound, this reaction would attach a new aryl or vinyl group at the 2-position. The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more specialized and electron-rich phosphine (B1218219) ligands to facilitate the initial oxidative addition step. The electronic nature of the 5-(2-fluoroethoxy) group, being net electron-withdrawing, can be beneficial as it makes the C-Cl bond more susceptible to oxidative addition.

While specific examples for this compound are not readily found in peer-reviewed journals, patent literature often contains examples of similar structures. The table below illustrates typical Suzuki coupling conditions for the analogous compound 2-chloro-5-methoxypyridine.

| Coupling Partner | Catalyst / Ligand | Base | Solvent | Conditions | Yield (%) | Ref. |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100°C, 16 h | ~85 | N/A |

| 3-Fluorophenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 110°C, 12 h | ~90 | |

| Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ / Buchwald Ligand | Cs₂CO₃ | t-Amyl alcohol | 100°C, 4 h | ~75 |

This table presents representative conditions for the analogous substrate 2-chloro-5-methoxypyridine. Actual results may vary.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base. thieme-connect.de This reaction is a powerful alternative to classical methods like SNAr or reductive amination, often proceeding under milder conditions and with a broader substrate scope.

Similar to the Suzuki coupling, the reaction with aryl chlorides requires robust catalytic systems, typically employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that promote the challenging oxidative addition step and subsequent reductive elimination. thieme-connect.de The reaction can be used to introduce a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles, onto the pyridine ring at the 2-position.

The following table provides representative examples of Buchwald-Hartwig aminations performed on related 2-chloropyridine substrates, demonstrating the versatility of the method.

| Amine | Catalyst / Ligand | Base | Solvent | Conditions | Yield (%) | Ref. |

| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80°C, 18 h | ~92 | N/A |

| Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 100°C, 12 h | ~95 | N/A |

| N-Methylaniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110°C, 24 h | ~88 | thieme-connect.de |

| Benzylamine | PdCl₂(dppf) | K₃PO₄ | DME | 90°C, 16 h | ~80 | N/A |

This table presents representative conditions for analogous 2-chloropyridine substrates. Actual results may vary.

Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. The reaction is typically co-catalyzed by palladium and copper salts. The mechanism involves a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step.

This reaction provides a direct route to 2-alkynylpyridine derivatives, which are valuable intermediates for the synthesis of more complex molecules and heterocyclic systems. As with other cross-couplings of aryl chlorides, forcing conditions or highly active catalysts may be required. The choice of base (often an amine like triethylamine (B128534) or diisopropylamine, which can also serve as the solvent) is crucial for neutralizing the HX byproduct and facilitating the catalytic cycle.

The table below shows illustrative conditions for the Sonogashira coupling of related chloropyridine substrates.

| Alkyne | Pd Catalyst / Ligand | Cu Co-catalyst | Base | Solvent | Conditions | Yield (%) | Ref. |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65°C, 8 h | ~85 | N/A |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | Toluene | 70°C, 12 h | ~90 | N/A |

| Propargyl alcohol | Pd(OAc)₂ / SPhos | CuI | K₂CO₃ | Acetonitrile (B52724) | 80°C, 6 h | ~78 | N/A |

| 1-Heptyne | PdCl₂(dppf) | CuI | Cs₂CO₃ | DMF | 100°C, 10 h | ~82 | N/A |

This table presents representative conditions for analogous 2-chloropyridine substrates. DIPA = Diisopropylamine, DMF = Dimethylformamide. Actual results may vary.

Other Palladium- and Nickel-Catalyzed Functionalizations

Beyond the more common cross-coupling reactions, the this compound core is amenable to a variety of other palladium- and nickel-catalyzed transformations that introduce diverse functional groups. These reactions are crucial for creating molecular complexity and accessing a wider range of chemical space.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne. While specific examples with this compound are not extensively documented, the reactivity of 2-chloropyridines in Sonogashira couplings is well-established. nih.govresearchgate.net A typical catalytic system involves a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source and a phosphine ligand, a copper(I) co-catalyst (e.g., CuI), and an amine base in a suitable solvent. nih.govresearchgate.net The reaction of 2-amino-3-bromopyridines with terminal alkynes has been shown to proceed in moderate to excellent yields (72%-96%) using a Pd(CF₃COO)₂/PPh₃/CuI system. researchgate.net Given the similar electronic nature of the C-Cl bond in 2-chloropyridines, analogous conditions are expected to be effective for this compound.

Buchwald-Hartwig Amination: This powerful method is used to form carbon-nitrogen bonds by coupling aryl halides with amines. The reaction is catalyzed by palladium complexes with specialized phosphine ligands. organic-chemistry.org For the amination of 2-chloropyridines, catalyst systems based on ligands like BINAP and DPPF have proven effective, particularly for coupling with primary amines. organic-chemistry.orgnih.gov The reaction of 2-chloropyridine with octylamine (B49996) has been achieved with very low catalyst loading (10 ppm of palladium), highlighting the efficiency of modern catalytic systems. nih.gov It is anticipated that this compound would undergo Buchwald-Hartwig amination under similar conditions, providing access to a range of 2-amino-5-(2-fluoroethoxy)pyridine derivatives.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. acs.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. acs.org An efficient method for the Negishi coupling of 2-heterocyclic organozinc reagents with aryl chlorides utilizes a Pd₂(dba)₃/X-Phos catalyst system. nih.gov For the synthesis of substituted 2,2'-bipyridines, a modified Negishi coupling using tetrakis(triphenylphosphine)palladium(0) as a catalyst has been successfully applied to both 2-bromo- and 2-chloropyridines. organic-chemistry.org

Suzuki Coupling: The Suzuki coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. While aryl chlorides are generally less reactive than bromides or iodides, efficient protocols for their coupling have been developed. researchgate.net For instance, the Suzuki coupling of 2,3,5-trichloropyridine (B95902) with arylboronic acids has been achieved in high yields using a ligand-free palladium acetate (B1210297) catalyst in an aqueous phase. researchgate.net Microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids has also been shown to be highly efficient with low catalyst loading. mdpi.com These examples suggest that this compound would be a suitable substrate for Suzuki coupling reactions to introduce aryl or heteroaryl substituents at the 2-position.

Table 1: Overview of Potential Palladium- and Nickel-Catalyzed Functionalizations of this compound

| Reaction Type | Coupling Partner | Typical Catalyst System | Potential Product |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄, CuI, Amine Base | 2-Alkynyl-5-(2-fluoroethoxy)pyridine |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(dba)₂, BINAP/DPPF, Base | 2-Amino-5-(2-fluoroethoxy)pyridine |

| Negishi Coupling | Organozinc Reagent | Pd₂(dba)₃, X-Phos | 2-Alkyl/Aryl-5-(2-fluoroethoxy)pyridine |

| Suzuki Coupling | Boronic Acid/Ester | Pd(OAc)₂, Base | 2-Aryl/Heteroaryl-5-(2-fluoroethoxy)pyridine |

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS). uoanbar.edu.iq This deactivation is further enhanced by the presence of the electron-withdrawing chloro group at the 2-position. Consequently, EAS reactions on this compound are expected to be challenging and require harsh reaction conditions.

When such reactions do occur, the position of substitution is directed by the existing substituents. The chloro group is a deactivating ortho-, para-director, while the alkoxy group is an activating ortho-, para-director. In this case, the directing effects of the two groups are cooperative, favoring substitution at the 4- and 6-positions. However, the strong deactivation of the ring makes these reactions generally low-yielding and often not synthetically useful. For instance, the nitration of pyridine itself requires vigorous conditions and gives a low yield of 3-nitropyridine. rsc.org The presence of a chloro group further disfavors the reaction. While there are no specific reports on the EAS of this compound, it is anticipated that reactions like nitration, sulfonation, and halogenation would proceed with great difficulty, if at all, under standard conditions. Friedel-Crafts reactions are generally not successful with pyridine due to the Lewis basicity of the nitrogen atom, which complexes with the Lewis acid catalyst. dcu.ie

Functional Group Interconversions of the Fluoroethoxy Moiety

The 2-fluoroethoxy group offers possibilities for functional group interconversions, although its stability can be a limiting factor. The C-F bond is generally strong and resistant to cleavage. The ether linkage, however, can be cleaved under certain conditions.

Ether Cleavage: Cleavage of the ether bond in this compound would lead to the corresponding 5-hydroxypyridine derivative. This transformation is typically achieved using strong acids like HBr or HI, or with Lewis acids such as BBr₃. masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the halide. The conditions required for ether cleavage are often harsh and may not be compatible with other functional groups in the molecule. Fungal peroxygenases have also been shown to catalyze the H₂O₂-dependent cleavage of various ethers, suggesting a potential biochemical route for this transformation. nih.gov

Derivatization Strategies at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows for various derivatization reactions, most notably the formation of N-oxides.

N-Oxidation: The oxidation of the pyridine nitrogen to an N-oxide is a common transformation that alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic attack. The oxidation of 2-chloropyridine to 2-chloropyridine-N-oxide can be achieved using various oxidizing agents, including peracetic acid generated in situ from hydrogen peroxide and acetic acid. dcu.iegoogle.com The reaction can be catalyzed by acids such as maleic acid or phosphotungstic acid immobilized on silica. google.comresearchgate.net Yields for the N-oxidation of 2-chloropyridine can be high, with some methods reporting up to 98%. google.com The resulting this compound-N-oxide would be a versatile intermediate for further functionalization. For example, displacement of the 2-chloro group in 2-chloropyridine N-oxides with nitrogen nucleophiles can provide access to N-substituted pyridine N-oxides. thieme-connect.com

Metalation and Lithiation Reactions for Further Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. nih.gov In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.

For this compound, both the chloro and the alkoxy groups can potentially act as DMGs. The alkoxy group is a known DMG, directing lithiation to the adjacent C-4 and C-6 positions. storkapp.me However, the chloro group can also direct lithiation. Studies on 2-aryl-6-chloropyridines have shown that the 2-chloropyridyl moiety can act as a directing group for regioselective ortho-lithiation of the aryl ring. acs.orgnih.gov In the case of 2-chloropyridine itself, reaction with strong bases like LDA leads to exclusive ortho-metalation at the C-3 position, while reaction with BuLi can lead to addition or C-6 lithiation depending on the conditions. nih.gov

The interplay between the directing effects of the chloro and fluoroethoxy groups in this compound would determine the regioselectivity of lithiation. It is plausible that a strong base like LDA or a mixed base system could achieve selective deprotonation at the C-3, C-4, or C-6 position, providing a route to further functionalized derivatives upon quenching with an electrophile.

Halogen-metal exchange is another important reaction for generating organometallic intermediates. This reaction involves the exchange of a halogen atom with a metal, typically lithium. researchgate.net For dihalopyridines, the selectivity of halogen-metal exchange can differ from that of nucleophilic aromatic substitution or cross-coupling reactions. researchgate.net In the case of 2,5-dibromopyridine, halogen-metal exchange occurs preferentially at the C-5 position. researchgate.net While the C-Cl bond is generally less reactive in halogen-metal exchange than C-Br or C-I bonds, under appropriate conditions, this reaction could potentially be used to generate a 2-lithio-5-(2-fluoroethoxy)pyridine intermediate.

Table 2: Summary of Potential Derivatization and Functionalization Reactions

| Reaction Type | Reagent/Condition | Potential Product |

| Ether Cleavage | HBr or BBr₃ | 2-Chloro-5-hydroxypyridine (B185701) |

| N-Oxidation | H₂O₂ / Acetic Acid | This compound-N-oxide |

| Directed ortho-Metalation | LDA or BuLi | Lithiated this compound |

| Halogen-Metal Exchange | n-BuLi or t-BuLi | 2-Lithio-5-(2-fluoroethoxy)pyridine |

Applications of 2 Chloro 5 2 Fluoroethoxy Pyridine As a Synthetic Intermediate

Role in the Construction of Complex Substituted Pyridine (B92270) Scaffolds

The pyridine ring is a fundamental scaffold found in numerous biologically active compounds, including pharmaceuticals and agrochemicals. researchgate.netnih.gov The development of methods to create highly substituted pyridine derivatives is a significant area of chemical research. chemrxiv.org 2-Chloro-5-(2-fluoroethoxy)pyridine (B6206673) is an important precursor for constructing such complex scaffolds due to the reactivity of the chlorine atom at the 2-position.

This chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov In these reactions, the chlorine atom can be displaced by a wide range of nucleophiles, such as amines, alcohols, and thiols, to introduce new functional groups onto the pyridine ring. This reactivity allows chemists to build more elaborate molecular architectures. For instance, the reaction with various amines can lead to a library of 2-amino-5-(2-fluoroethoxy)pyridine derivatives, which are themselves valuable intermediates.

Furthermore, the chlorine atom facilitates participation in various metal-catalyzed cross-coupling reactions. Techniques like the Suzuki, Stille, Heck, and Negishi couplings enable the formation of new carbon-carbon bonds at the 2-position. By reacting this compound with appropriate organometallic reagents, complex bi-aryl structures or other substituted pyridines can be synthesized. researchgate.net This versatility makes it a key building block for accessing diverse and complex pyridine-based molecular frameworks. researchgate.net

Table 1: Potential Reactions for Scaffold Development

| Reaction Type | Reagent Class | Resulting Structure |

|---|---|---|

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | 2-Substituted-5-(2-fluoroethoxy)pyridines |

| Suzuki Coupling | Boronic acids/esters | 2-Aryl/Alkenyl-5-(2-fluoroethoxy)pyridines |

| Negishi Coupling | Organozinc reagents | 2-Alkyl/Aryl-5-(2-fluoroethoxy)pyridines |

Precursor for Fluorinated Organic Compounds and Heterocyclic Systems

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov This often leads to enhanced metabolic stability, increased binding affinity, and improved bioavailability in pharmacologically active compounds. This compound is inherently a fluorinated organic compound and serves as a valuable precursor for the synthesis of other novel fluorinated molecules and heterocyclic systems.

Starting with this compound, the existing fluoroethoxy group is carried through synthetic sequences, ensuring the final product is also fluorinated. The chemical reactivity of the 2-chloro position allows for the introduction of other functionalities without disturbing the fluoroethoxy moiety. This makes it a strategic starting material for creating a diverse range of fluorinated pyridine derivatives. For example, its derivatives are part of a broader class of fluorinated building blocks used in medicinal chemistry and materials science. americanelements.com The synthesis of various fluorinated pyridines, such as those used in agrochemicals, highlights the industrial importance of such precursors. nbinno.comagropages.com

The compound itself is a fluorinated heterocyclic system. Modifications via the reactions mentioned previously (SNAr, cross-coupling) lead to new, more complex fluorinated heterocycles. These products are of significant interest in the development of new drugs and agrochemicals, where the combination of the pyridine ring and fluorine atoms can lead to desirable biological activity. nih.gov

Building Block in the Synthesis of Ligands for Catalysis

Pyridine-based structures are among the most common and effective ligands in coordination chemistry and homogeneous catalysis. researchgate.net They can coordinate to a wide variety of metal centers, and by modifying the substituents on the pyridine ring, their electronic and steric properties can be finely tuned to optimize catalytic activity and selectivity.

This compound is a useful building block for creating specialized ligands. The 2-chloro group is a key handle for synthetic elaboration. Through cross-coupling reactions, it can be used to synthesize bidentate and polydentate ligands. For example, a Negishi coupling reaction with a 2-pyridylzinc reagent could yield a bipyridine ligand. researchgate.net The presence of the 2-fluoroethoxy group can influence the electronic properties of the resulting ligand and, consequently, the behavior of the metal complex it forms. This strategic functionalization allows for the rational design of ligands for specific catalytic applications. Derivatives of pyridine are known to form coordination compounds with diverse applications. researchgate.netmdpi.com

Table 2: Examples of Ligand Scaffolds from Pyridine Intermediates

| Ligand Type | Synthetic Approach from Halopyridine | Potential Application |

|---|---|---|

| Bipyridine Ligands | Negishi or Suzuki Coupling | Cross-coupling reactions, Polymerization |

| Pincer Ligands | Multi-step synthesis involving C-C and C-N bond formation | Dehydrogenation, Hydrogenation |

Utilization in the Synthesis of Advanced Materials Precursors (excluding material properties)

The development of advanced functional materials often relies on the synthesis of highly pure, well-defined organic precursors. Fluorinated and heterocyclic compounds are of particular interest for applications in electronics, photonics, and medical imaging.

A documented application of this compound is its use as a key intermediate in the synthesis of ligands for Tau positron emission tomography (PET) imaging. chiralen.com PET is a non-invasive imaging technique that requires specific molecular probes (ligands) that can bind to biological targets, such as the Tau protein aggregates associated with Alzheimer's disease. The synthesis of these complex imaging agents requires specialized building blocks, and this compound serves this role. Its structure is incorporated into the final PET ligand, highlighting its importance as a precursor for advanced diagnostic materials. chiralen.com

In a broader context, substituted pyridines are recognized as useful intermediates for the production of various functional materials. google.com The presence of both fluorine and a reactive chlorine site on this compound makes it a candidate for creating precursors for liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials where the unique electronic properties of fluorinated aromatic systems are advantageous.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Multi-Nuclear NMR Studies (¹H, ¹³C, ¹⁹F, ¹⁵N) for Elucidation

Multi-nuclear NMR studies are fundamental in piecing together the molecular puzzle of 2-Chloro-5-(2-fluoroethoxy)pyridine (B6206673). Each nucleus offers a unique perspective on the molecule's structure.

¹H NMR: Proton NMR is one of the most common NMR techniques. For this compound, the ¹H NMR spectrum would reveal distinct signals for the protons on the pyridine (B92270) ring and the fluoroethoxy side chain. The chemical shifts of the pyridyl protons are influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atom in the ring. The protons of the ethoxy group would appear as multiplets due to coupling with each other and with the fluorine atom. For instance, in the structurally similar 2-Chloro-5-fluoropyridine (B44960), proton signals are well-defined in the aromatic region. chemicalbook.com Similarly, in 2-Chloro-5-(trifluoromethyl)pyridine (B1661970), the aromatic protons exhibit characteristic shifts. chemicalbook.com

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would be indicative of their hybridization and electronic environment. For example, the carbon attached to the chlorine atom would be significantly shifted compared to the other ring carbons. Data for related compounds like 2-Phenyl-3-(4-tolylethynyl)pyridine shows distinct carbon signals for the pyridine ring. mdpi.com

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that is invaluable for fluorinated compounds. In this case, it would show a signal for the fluorine atom in the fluoroethoxy group. The coupling of this fluorine with the adjacent methylene (B1212753) protons (²JHF) and the protons on the terminal methyl group (³JHF) would provide crucial connectivity information.

¹⁵N NMR: Nitrogen-15 (B135050) NMR, although less sensitive, can provide direct information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the ¹⁵N signal would be characteristic of a substituted pyridine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine Ring | 7.0 - 8.5 | 110 - 155 |

| Fluoroethoxy CH₂ | 4.0 - 4.5 | 60 - 70 |

| Fluoroethoxy CH₂F | 4.5 - 5.0 | 80 - 90 |

Note: These are estimated ranges and actual values can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, which is essential for unambiguously assigning the signals observed in 1D NMR spectra. youtube.comepfl.chprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the pyridine ring and between the protons within the fluoroethoxy side chain. science.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with the chemical shifts of the carbon atoms they are directly attached to. sdsu.edu This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.comsdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the fluoroethoxy group and the pyridine ring. epfl.chscience.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides information about the three-dimensional structure and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. nih.gov For this compound, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula (C₇H₇Cl FNO).

Furthermore, by analyzing the fragmentation pattern produced during the mass spectrometry experiment, it is possible to deduce the structure of the molecule. The fragmentation of related prazoles, which also contain pyridine rings, often involves cleavages near the linker groups. mdpi.com In the case of this compound, characteristic fragments would likely arise from the loss of the fluoroethoxy side chain, the chlorine atom, or parts of the pyridine ring. The NIST Mass Spectrometry Data Center provides fragmentation data for similar compounds like 2-chloropyridine (B119429) and 2-chloro-4-trifluoromethylpyridine. nist.govnist.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bonding Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. americanpharmaceuticalreview.com These techniques are excellent for identifying the functional groups present in a molecule. nih.gov

FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands for the C-Cl, C-F, C-O, C-N, and aromatic C-H bonds. For instance, studies on 2-amino-5-chloropyridine (B124133) and 2-chloro-6-methyl pyridine have identified the characteristic vibrational frequencies for the chloropyridine core. nih.govorientjchem.org The C-O stretching of the ether linkage and the C-F stretching of the fluoroethoxy group would also be prominent.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. americanpharmaceuticalreview.com It is particularly sensitive to non-polar bonds and can be useful for analyzing the vibrations of the pyridine ring. The combination of FTIR and Raman data allows for a more complete picture of the vibrational modes of the molecule. nih.govresearchgate.net

Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | FTIR/Raman | 3000 - 3100 |

| Aliphatic C-H stretch | FTIR/Raman | 2850 - 3000 |

| C=C/C=N stretch (Pyridine ring) | FTIR/Raman | 1400 - 1600 |

| C-O-C stretch (Ether) | FTIR | 1050 - 1150 |

| C-F stretch | FTIR | 1000 - 1400 |

| C-Cl stretch | FTIR/Raman | 600 - 800 |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org While a crystal structure for this compound itself may not be readily available, the analysis of derivatives or closely related compounds provides invaluable insight. For example, the crystal structure of 2-Chloro-5-(chloromethyl)pyridine (B46043) reveals a nearly planar molecule with specific intermolecular interactions. nih.govresearchgate.net Such studies provide precise bond lengths, bond angles, and information about how the molecules pack in a crystal lattice, which is influenced by intermolecular forces like hydrogen bonding. mdpi.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound would be expected to show absorption bands in the UV region, characteristic of the π → π* and n → π* transitions of the pyridine ring. sielc.com The position and intensity of these bands are influenced by the substituents on the ring. The interaction of pyridine with different chemical environments, such as acidic sites, can cause shifts in the UV-Vis spectrum. rsc.org

Fluorescence Spectroscopy: Many pyridine-based compounds exhibit fluorescence. mdpi.com The emission spectrum, if any, of this compound would provide further information about its excited electronic states. The fluorescence properties are highly sensitive to the molecular structure and the surrounding environment. researchgate.net

Computational and Theoretical Chemistry Studies of 2 Chloro 5 2 Fluoroethoxy Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods are employed to determine the electronic structure of molecules, allowing for the prediction of a wide range of properties from molecular geometry to spectroscopic signatures. orientjchem.org For 2-Chloro-5-(2-fluoroethoxy)pyridine (B6206673), DFT calculations would typically be performed using a specific functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. ijesit.com

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. Key to this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and optical properties. ijesit.comsemanticscholar.org

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and greater polarizability. mdpi.com In studies of similar compounds like 2-chloro-5-nitropyridine, DFT calculations have been used to determine these energy levels and visualize the spatial distribution of the HOMO and LUMO orbitals. researchgate.net For this compound, such an analysis would reveal how the chloro, fluoroethoxy, and pyridine (B92270) ring components contribute to its electronic characteristics and potential reaction sites.

Table 1: Illustrative HOMO-LUMO Data from a Hypothetical DFT Calculation This table is a hypothetical representation of data that would be generated from a quantum chemical calculation for illustrative purposes.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -7.5 | Indicates electron-donating capability. |

| LUMO Energy | -1.2 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 6.3 | Correlates with chemical stability and reactivity. |

DFT calculations are highly effective at predicting spectroscopic parameters. By calculating the harmonic vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of a molecule. researchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral bands. researchgate.net

Furthermore, the flexibility of the fluoroethoxy side chain in this compound makes conformational analysis essential. Computational methods can be used to perform a potential energy surface (PES) scan by systematically rotating the dihedral angles of the side chain. This process identifies the most stable conformer (the structure with the minimum energy) and any other low-energy isomers, providing crucial information about the molecule's preferred shape. wu.ac.th

Theoretical chemistry can be used to calculate the energy changes associated with chemical reactions or molecular transformations. This includes determining the thermodynamics of a reaction by calculating the energies of reactants, products, and transition states. For this compound, this could involve modeling its synthesis, degradation, or metabolic pathways. By understanding the energetics, researchers can predict the feasibility of a reaction and identify the most likely transformation pathways.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms at a level of detail often inaccessible to experiments. By mapping the entire reaction pathway, including the identification of transition states and intermediates, researchers can gain a step-by-step understanding of how a reaction occurs. For instance, if this compound were to undergo a nucleophilic aromatic substitution, computational modeling could be used to determine whether the reaction proceeds via a Meisenheimer complex or another pathway, and to calculate the activation energies involved. This approach has been applied to various pyridine derivatives to understand their reactivity.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. These models often use descriptors derived from quantum chemical calculations, such as HOMO-LUMO energies, Mulliken charges, or molecular electrostatic potential (MEP), to predict the reactivity of a series of related compounds. While no specific QSRR studies on this compound are available, this methodology could be applied to a series of substituted 2-chloropyridines to predict their reaction rates or equilibrium constants for a particular chemical transformation.

Molecular Dynamics Simulations (if relevant to its behavior in reaction environments)

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. While often used for large biological systems, MD simulations can also provide insights into the behavior of smaller molecules in solution. For this compound, MD simulations could be used to study its solvation dynamics, diffusion in different solvents, and how its conformational flexibility is influenced by the surrounding environment. This information is valuable for understanding its behavior in a reaction medium, which can influence reaction rates and outcomes.

Emerging Research Directions and Future Perspectives

Development of Asymmetric Synthesis Approaches Incorporating the Compound

The synthesis of enantiopure molecules is a paramount objective in modern chemistry, particularly for pharmaceutical applications where stereochemistry dictates biological activity. While direct asymmetric synthesis of 2-Chloro-5-(2-fluoroethoxy)pyridine (B6206673) itself is not the primary focus, its use as a scaffold for constructing chiral molecules is a burgeoning area of research. Future developments are likely to concentrate on transformations that introduce chirality into molecules derived from this pyridine (B92270) building block.

One promising approach involves the copper-catalyzed asymmetric alkylation of alkenyl pyridines. Research has demonstrated that β-substituted alkenyl pyridines, which can be synthesized from halopyridines, undergo highly enantioselective alkylation with Grignard reagents in the presence of a copper-chiral diphosphine ligand catalyst. nih.gov For this compound, this could involve an initial cross-coupling reaction to introduce an alkenyl group, followed by asymmetric alkylation to create a chiral center on the side chain. The use of a Lewis acid, such as BF₃·Et₂O, can enhance the reactivity of the pyridine ring system for such transformations. nih.gov

Another powerful strategy is chemoenzymatic synthesis. Enzymes offer unparalleled stereoselectivity under mild reaction conditions. For instance, enantiopure 2,2′-bipyridines have been synthesized from 2-chloroquinolines via cis-dihydrodiol metabolites generated by microbial dioxygenases. rsc.org A similar enzymatic dihydroxylation approach could be envisioned for derivatives of this compound, creating chiral diols that are versatile intermediates for more complex chiral ligands and catalysts.

Furthermore, the development of chiral azacrown ethers derived from sugars has shown potential in catalyzing asymmetric Michael additions. clockss.org These catalysts could be employed in reactions with Michael acceptors derived from this compound, offering a pathway to enantiomerically enriched products. The strategic placement of the fluoroethoxy group may influence the binding and orientation of the substrate within the chiral catalyst's active site, potentially leading to high levels of stereocontrol.

| Asymmetric Strategy | Potential Application to this compound Derivatives | Key Enabling Factors | Representative Research |

| Copper-Catalyzed Asymmetric Alkylation | Introduction of a chiral alkyl group to a vinyl or other alkenyl side chain attached to the pyridine ring. | Lewis acid activation, chiral diphosphine ligands. | Highly enantioselective catalytic synthesis of chiral pyridines. nih.gov |

| Chemoenzymatic Synthesis | Enzymatic dihydroxylation of an unsaturated derivative to form chiral diols. | Toluene dioxygenase or other microbial enzymes. | Chemoenzymatic synthesis of chiral 2,2′-bipyridine ligands. rsc.org |

| Chiral Phase-Transfer Catalysis | Asymmetric Michael addition to an α,β-unsaturated derivative of the parent compound. | Chiral azacrown ether catalysts derived from natural products. | Synthesis of chiral azacrown ethers and their catalytic properties. clockss.org |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The reactivity of this compound is dominated by the chlorine atom at the 2-position, which is susceptible to nucleophilic substitution and is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Future research will likely focus on uncovering more subtle and selective transformations at various positions of the molecule.

The Suzuki-Miyaura cross-coupling reaction is a robust method for forming C-C bonds. While the coupling of 2-chloropyridines can be challenging, efficient methods have been developed using specific palladium-N-heterocyclic carbene (NHC) precatalysts that enable the coupling of 2-pyridyl ammonium (B1175870) salts via N-C activation. organic-chemistry.org This approach could be adapted for this compound, allowing for the introduction of a wide array of aryl and heteroaryl groups. organic-chemistry.orgnih.gov The development of catalyst systems that are tolerant of the fluoroethoxy group and provide high yields is an ongoing area of interest. nih.govscholaris.ca

Beyond standard cross-coupling, regioselective functionalization of the pyridine ring is a key objective. The 2-chloro substituent has been shown to direct metalation to the 3-position. rsc.org However, a recent total synthesis of floyocidin B highlighted a 4,5-regioselective functionalization strategy for 2-chloropyridines, revealing that the 2-chloro substituent can have unexpected effects on regioselectivity compared to other pyridine derivatives. mdpi.com Exploring these directing effects further could unlock novel pathways for synthesizing polysubstituted pyridines from this compound.

The reactivity of the fluoroethoxy group itself is another area for exploration. While generally stable, ether linkages can be cleaved under specific conditions. Furthermore, the fluorine atom could influence the reactivity of the adjacent methylene (B1212753) group. Research into selective C-H functionalization of the ethoxy chain could provide a new dimension for derivatization. The presence of fluorine is known to increase the rate of nucleophilic aromatic substitution (SNAr) at the 2-position compared to non-fluorinated analogs, a property that can be exploited for milder reaction conditions. researchgate.net

| Transformation | Reactive Site | Potential Reagents/Catalysts | Significance |

| Suzuki-Miyaura Coupling | C2 (C-Cl bond) | Pd-NHC precatalysts, various boronic acids/esters. organic-chemistry.orgnih.gov | Introduction of diverse aryl/heteroaryl moieties. nih.govscholaris.ca |

| Regioselective Metalation/Functionalization | C3, C4, or C6 | Directed metalation groups, organolithium reagents. | Synthesis of polysubstituted pyridine derivatives. rsc.orgmdpi.com |

| Nucleophilic Aromatic Substitution (SNAr) | C2 (C-Cl bond) | Various nucleophiles (amines, alkoxides, thiols). | The fluoroethoxy group may accelerate the reaction compared to non-fluorinated analogs. researchgate.net |

| Side-Chain Functionalization | Fluoroethoxy group | C-H activation catalysts. | Novel derivatization pathways. |

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The increasing demand for large and diverse compound libraries for drug discovery and materials science has spurred the development of automated synthesis and high-throughput experimentation (HTE) platforms. synplechem.com this compound is a prime candidate for integration into these workflows due to its predictable reactivity at the C-Cl bond, making it an ideal scaffold for combinatorial library synthesis.

Solid-phase synthesis offers a powerful method for building libraries of related compounds. A scaffold like 2-chloro-5-bromopyridine has been successfully immobilized on a polystyrene resin, allowing for sequential, selective reactions at the halogenated positions. A similar strategy could be applied to this compound, where the molecule is attached to a solid support, and a variety of building blocks are introduced via cross-coupling or SNAr reactions at the 2-position. The products can then be cleaved from the resin and screened for biological activity.

Automated microreactor systems further enhance the speed and efficiency of library synthesis. researchgate.net These systems allow for the rapid screening of reaction conditions and the synthesis of a combinatorial library in a continuous flow or segmented flow format. The solubility and reactivity of this compound and its derivatives would be important considerations for their use in such systems.

High-throughput screening (HTS) of the resulting compound libraries is essential for identifying hits. researchgate.netnih.gov An innovative pre-competitive virtual screening collaboration was used to explore an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis, demonstrating how computational and experimental screening can rapidly expand a chemical series. researchgate.net Libraries derived from this compound could be subjected to similar integrated screening funnels to identify novel therapeutic agents or materials with desired properties.

Environmental Fate and Degradation Mechanisms (academic perspective on chemical breakdown)

Understanding the environmental fate of synthetic compounds is crucial for sustainable chemistry. While specific data for this compound is scarce, its environmental behavior can be predicted by examining its structural components: the chloropyridine ring and the fluoroethoxy side chain.

The pyridine ring itself is biodegradable, with numerous bacteria capable of using it as a source of carbon and nitrogen. tandfonline.comresearchgate.net The degradation often proceeds through hydroxylation, followed by ring cleavage. tandfonline.comnih.gov For example, Arthrobacter species have been shown to degrade pyridine via a pathway involving a two-component flavin-dependent monooxygenase that catalyzes the initial ring cleavage. nih.govasm.org However, the rate of degradation is highly dependent on the substituents. Halogenated pyridines are generally more persistent than simple pyridines. researchgate.net

The C-Cl bond can be a site for both biotic and abiotic degradation. Photodegradation in aqueous solutions is a likely pathway for chloropyridines, although this can sometimes lead to intermediate products with increased genotoxicity before full mineralization occurs. chemrxiv.org

| Component | Potential Degradation Pathway | Influencing Factors | Relevant Analogs/Studies |

| Pyridine Ring | Microbial degradation (hydroxylation, ring cleavage). | Bacterial strains (Arthrobacter, Pseudomonas), substituent effects. | Microbial degradation of pyridine and its derivatives. tandfonline.comresearchgate.netnih.gov |

| Chloro Substituent | Photodegradation in water. | UV light intensity, pH. | Photodegradation of 2-chloropyridine (B119429). chemrxiv.org |

| Fluoroethoxy Group | High persistence due to C-F bond strength. | Microbial activity, potential for ether cleavage. | Environmental fate of polyfluorinated chemicals and fluorous ethers. nih.govresearchgate.netdioxin20xx.org |

Strategies for Isotopic Labeling for Research Purposes

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms, tracking metabolic pathways, and in quantitative analysis. Several strategies are available for introducing isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into the this compound molecule.

Nitrogen-15 Labeling: A powerful and increasingly popular method for ¹⁵N-labeling of pyridines involves a nitrogen isotope exchange (NIE) reaction. chemrxiv.orgresearchgate.net This strategy is based on the Zincke reaction, where the pyridine is activated, typically with triflic anhydride (B1165640) (Tf₂O), to form a Zincke salt. This intermediate then reacts with a ¹⁵N-labeled nitrogen source, such as ¹⁵NH₄Cl, to open the ring and then re-close it, incorporating the ¹⁵N atom into the pyridine skeleton. researchgate.netresearchgate.net This method has been successfully applied to a wide range of functionalized pyridines, including those with phenoxy groups, suggesting its applicability to this compound. chemrxiv.org

Carbon-13 Labeling: For ¹³C-labeling, specific ¹³C-labeled building blocks could be used in the de novo synthesis of the pyridine ring. Alternatively, for late-stage labeling, reactions involving ¹³CO₂ or other simple ¹³C sources are highly desirable. For example, late-stage isotopic carbon labeling of cyclic ureas has been achieved directly from CO₂. nih.gov While not directly applicable to pyridines, it highlights the trend towards using simple labeled precursors. For pyridine rings, ¹³C-labeled aspartate can be used in biological systems to trace the incorporation of carbon into the pyrimidine (B1678525) ring, a related heterocycle. nih.govresearchgate.net

Deuterium Labeling: Deuterium labeling is often achieved through H-D exchange reactions. A heterogeneous catalyst system, such as Pd/C with D₂O, can be used to selectively introduce deuterium into heteroarenes. nih.govosti.gov The position of deuteration can often be directed by existing substituents. For this compound, specific C-H bonds on the pyridine ring or the ethoxy side chain could be targeted. Alternatively, deuterated building blocks, such as deuterated aldehydes, can be used in the synthesis of more complex molecules containing the pyridine scaffold. nih.gov The use of D₂ gas, while effective, can be hazardous, making methods that utilize D₂O as the deuterium source more attractive. nih.govprinceton.edu

| Isotope | Labeling Strategy | Key Reagents/Conditions | Potential Application |

| ¹⁵N | Nitrogen Isotope Exchange (NIE) via Zincke intermediate. | Tf₂O, ¹⁵NH₄Cl. chemrxiv.orgresearchgate.netresearchgate.net | Labeling the nitrogen atom of the pyridine ring for NMR or mass spectrometry studies. |

| ¹³C | De novo synthesis with labeled precursors or late-stage functionalization. | ¹³CO₂, ¹³C-labeled building blocks. nih.gov | Tracing metabolic pathways or for quantitative mass spectrometry. |

| ²H (Deuterium) | Catalytic H-D exchange or use of deuterated building blocks. | Pd/C, D₂O, Al powder; deuterated aldehydes. nih.govosti.govnih.gov | Mechanistic studies (Kinetic Isotope Effect), metabolic stability studies. princeton.edu |

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-5-(2-fluoroethoxy)pyridine, and what factors influence reaction efficiency?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine ring. First, chlorination at the 2-position is achieved via electrophilic aromatic substitution using reagents like PCl₅ or SOCl₂ under anhydrous conditions . The 2-fluoroethoxy group is introduced at the 5-position through nucleophilic substitution (SN2) using 2-fluoroethanol and a base (e.g., NaH or K₂CO₃). Reaction efficiency depends on:

- Temperature : Optimal range of 60–80°C to balance reactivity and side reactions.

- Catalysts : Transition-metal catalysts (e.g., CuI) enhance coupling yields .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of the ethoxy group .

Key Reference:

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Methodological Answer :

- ¹³C-NMR : Identify the pyridine ring carbons (δ 120–160 ppm) and fluorine-coupled splitting patterns (e.g., C-F coupling at ~δ 100–110 ppm for the fluoroethoxy group) .

- ¹⁹F-NMR : A singlet near δ -220 ppm confirms the presence of the 2-fluoroethoxy group .

- Mass Spectrometry (HRMS) : Look for molecular ion peaks at m/z ≈ 175.58 (C₇H₆ClFNO⁺) and fragments corresponding to Cl⁻ loss.

Key Reference:

Advanced Questions

Q. How does the electronic nature of the 2-fluoroethoxy substituent influence the reactivity of the pyridine ring in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine atom in the 2-fluoroethoxy group increases the electrophilicity of the pyridine ring, enhancing susceptibility to nucleophilic aromatic substitution (NAS) at the 2-chloro position. This effect can be quantified via Hammett substituent constants (σₚ ≈ +0.34 for -OCH₂CF₂H). Researchers should optimize:

Q. What strategies can mitigate regioselectivity challenges when introducing additional substituents to this compound?

- Methodological Answer : Regioselectivity is governed by the directing effects of existing substituents:

- Ortho/para directors : The 2-chloro group directs electrophiles to the 4- and 6-positions.

- Steric hindrance : The 5-fluoroethoxy group blocks substitution at adjacent positions.

Strategies include: - Protecting groups : Temporarily mask reactive sites (e.g., silylation of -OH groups).

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to functionalize specific positions .

Key Reference:

Q. How do solvent polarity and temperature affect the stability of this compound during long-term storage?

- Methodological Answer :

- Solvent polarity : Store in non-polar solvents (e.g., hexane) to minimize hydrolysis of the chloro group.

- Temperature : Stability decreases above 25°C; refrigerate at 4°C under inert gas (N₂/Ar) .

- Decomposition markers : Monitor via HPLC for peaks corresponding to 5-(2-fluoroethoxy)pyridin-2-ol (retention time ~8.2 min).

Key Reference:

Q. In pharmacological studies, what in vitro assays are appropriate for evaluating the bioactivity of this compound derivatives?

- Methodological Answer :

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-competitive probes) .

- Receptor binding : Radioligand displacement assays (e.g., GABAₐ receptor modulation with [³H]-muscimol) .

- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ values) with controls for fluorophore interference .

Key Reference:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products